![molecular formula C16H15NO4S B14504861 Diethyl 6H-thieno[3,2-e]indole-2,7-dicarboxylate CAS No. 62829-64-5](/img/structure/B14504861.png)
Diethyl 6H-thieno[3,2-e]indole-2,7-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 6H-thieno[3,2-e]indole-2,7-dicarboxylate is a heterocyclic compound that features a fused thiophene and indole ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 6H-thieno[3,2-e]indole-2,7-dicarboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of indoline-2-thiones and Morita-Baylis-Hillman adducts of nitroalkenes . The reaction is usually carried out under base-mediated conditions, which ensures high regioselectivity and yield.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of solvents such as toluene and 1,4-dioxane, along with water as a co-solvent, is common to enhance the rate and selectivity of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 6H-thieno[3,2-e]indole-2,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Diethyl 6H-thieno[3,2-e]indole-2,7-dicarboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of diethyl 6H-thieno[3,2-e]indole-2,7-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity may be attributed to its ability to inhibit certain enzymes or receptors involved in cell proliferation . The compound’s electron-rich system allows it to participate in electron transfer processes, making it useful in organic electronics .
Comparación Con Compuestos Similares
Similar Compounds
Thieno[2,3-b]indole: Another thiophene-fused indole with similar biological activities.
Thieno[3,2-b]indole: Known for its applications in medicinal chemistry and organic electronics.
Uniqueness
Diethyl 6H-thieno[3,2-e]indole-2,7-dicarboxylate stands out due to its specific substitution pattern, which imparts unique electronic properties and reactivity. This makes it particularly valuable in the design of advanced materials for electronic applications .
Propiedades
Número CAS |
62829-64-5 |
|---|---|
Fórmula molecular |
C16H15NO4S |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
diethyl 6H-thieno[3,2-e]indole-2,7-dicarboxylate |
InChI |
InChI=1S/C16H15NO4S/c1-3-20-15(18)12-7-9-10-8-14(16(19)21-4-2)22-13(10)6-5-11(9)17-12/h5-8,17H,3-4H2,1-2H3 |
Clave InChI |
JKUXZJIHYIHSHS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(N1)C=CC3=C2C=C(S3)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


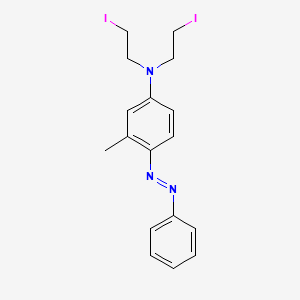
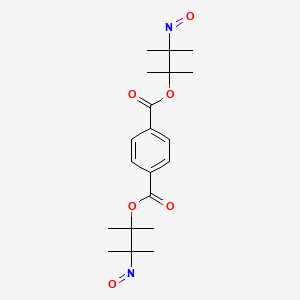
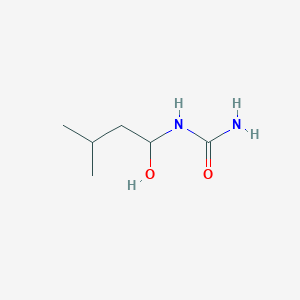

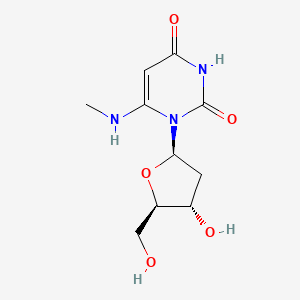

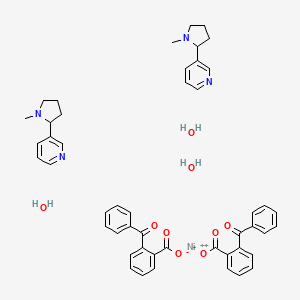
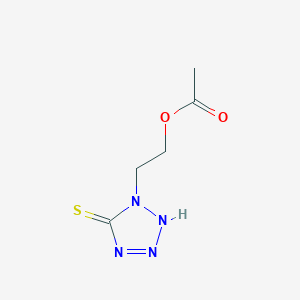
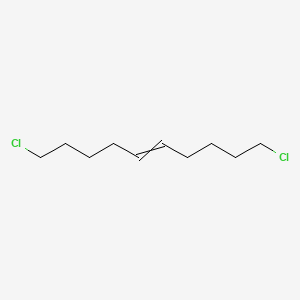

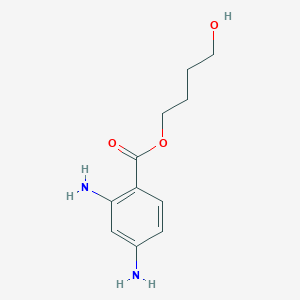
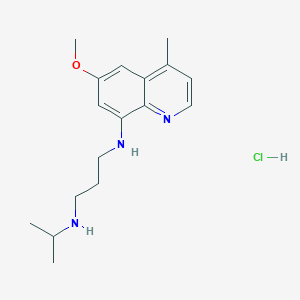
![Bis[5-(but-1-en-3-yn-1-yl)furan-2-yl]methanone](/img/structure/B14504855.png)

